2,5,6-Trichloro-1h-benzimidazole

Description

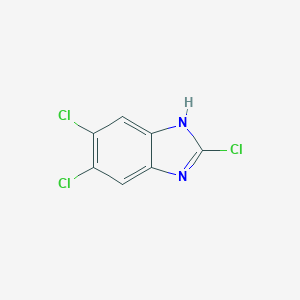

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQYOUJCBGMSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301488 | |

| Record name | 2,5,6-trichloro-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16865-11-5 | |

| Record name | 2,5,6-Trichloro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16865-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trichloro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016865115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16865-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-trichloro-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2,5,6-trichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5,6-Trichloro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2,5,6-trichloro-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry. As a senior application scientist, this document synthesizes technical data with practical insights to support research and development endeavors.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of potent antiviral agents, most notably those targeting human cytomegalovirus (HCMV).[3]

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, reactivity, and biological activity. While experimentally determined data for some properties are scarce in publicly available literature, a combination of predicted values and data from analogous compounds provides a reliable profile.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃Cl₃N₂ | [4] |

| Molecular Weight | 221.47 g/mol | [4] |

| CAS Number | 16865-11-5 | [5] |

| Appearance | Off-white to yellow solid (predicted) | [5] |

| Melting Point | Not available (experimentally determined). Related chlorinated benzimidazoles have melting points ranging from 106-122 °C.[6][7] | N/A |

| Boiling Point | 399.3 ± 45.0 °C (Predicted) | [5] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and acetone. The parent benzimidazole is sparingly soluble in cold water but soluble in hot water and freely soluble in alcohol.[8][9] | N/A |

| pKa | 6.87 ± 0.10 (Predicted) | [5] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves the cyclization of a substituted o-phenylenediamine.

Synthetic Protocol

A well-established method for the synthesis of this compound involves the cyclization of 4,5-dichloro-o-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, followed by a Sandmeyer-type reaction.[3]

Step 1: Synthesis of 2-Amino-5,6-dichlorobenzimidazole

-

4,5-dichloro-o-phenylenediamine is reacted with cyanogen bromide in a suitable solvent.

-

The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization.

-

The product, 2-amino-5,6-dichlorobenzimidazole, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of this compound

-

2-Amino-5,6-dichlorobenzimidazole is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid.

-

The final product, this compound, precipitates from the reaction mixture and is collected by filtration, washed, and dried.

dot

Caption: Synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is governed by the electron-withdrawing nature of the three chlorine atoms and the nucleophilic character of the imidazole nitrogens.

-

N-Alkylation and N-Acylation: The NH proton of the imidazole ring is acidic and can be readily removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy for introducing various substituents at the N-1 position to modulate the biological activity of benzimidazole derivatives.[10]

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing chlorine atoms.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution under normal conditions. However, the chlorine at the 2-position of the imidazole ring can be susceptible to nucleophilic displacement, although this is less common than N-alkylation.

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the high degree of substitution.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons at the C-4 and C-7 positions of the benzimidazole ring.

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift (typically δ 12.0-13.0 ppm in DMSO-d₆). The exact chemical shift and broadness of this signal are dependent on the solvent and concentration.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals for the carbons of the benzene ring will appear in the aromatic region (typically δ 110-140 ppm). The carbons bearing chlorine atoms will be shifted downfield.

-

Imidazole Carbons: The C-2 carbon, being attached to three electronegative atoms (two nitrogens and one chlorine), is expected to resonate at a significantly downfield chemical shift (likely > δ 140 ppm). The C-3a and C-7a carbons involved in the ring fusion will also be in the aromatic region.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic vibrational frequencies.

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[12]

-

C=N and C=C Stretches: Absorptions in the range of 1500-1630 cm⁻¹ correspond to the C=N and C=C stretching vibrations within the benzimidazole ring system.[12]

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, can be attributed to C-Cl stretching vibrations.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 220 (for ³⁵Cl) with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the imidazole ring.[14]

Applications in Drug Development

This compound is a valuable building block in the synthesis of antiviral compounds. Its primary application is as a precursor to 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its analogues, which are potent and selective inhibitors of human cytomegalovirus (HCMV).[3]

Antiviral Activity against HCMV

TCRB, derived from this compound, exhibits significant activity against HCMV with low cytotoxicity.[3] Its mechanism of action is distinct from many other antiviral drugs. Instead of inhibiting viral DNA synthesis, TCRB is believed to inhibit the processing of viral DNA and the assembly of new virions.[4]

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 6-CHLORO-1H-BENZIMIDAZOLE CAS#: 4887-82-5 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloro-1H-benzimidazole

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5,6-Trichloro-1H-benzimidazole, a key intermediate in the development of pharmaceutical agents, including antiviral and anthelmintic drugs. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and robust validation.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a precursor to a range of biologically active molecules. Notably, it serves as the foundational heterocycle for the synthesis of the potent antiviral agent 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), known for its activity against human cytomegalovirus (HCMV)[1]. Furthermore, this chlorinated benzimidazole is a crucial intermediate in the synthesis of triclabendazole, an anthelmintic medication used to treat fascioliasis. The strategic placement of chlorine atoms on the benzimidazole core profoundly influences the physicochemical and pharmacological properties of its derivatives, making its efficient and scalable synthesis a critical aspect of drug discovery and development.

This guide will explore the primary and most effective synthesis pathways for this compound, providing detailed experimental protocols and insights into the underlying chemical principles.

Primary Synthesis Pathway: Chlorination of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

This pathway represents a robust and well-documented method for the preparation of this compound. It proceeds in two key stages: the synthesis of the precursor 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, followed by its chlorination.

Logical Flow of the Chlorination Pathway

Caption: Chlorination pathway for this compound synthesis.

Part 1: Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

The initial step involves the cyclization of 4,5-dichloro-1,2-phenylenediamine. While traditional methods have employed hazardous reagents like phosgene, a safer and more commercially viable approach utilizes urea or 1,1'-carbonyldiimidazole (CDI)[2]. The use of these reagents minimizes the formation of impurities and enhances the overall safety of the process[2].

Experimental Protocol: Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, combine 4,5-dichloro-1,2-phenylenediamine and a suitable solvent.

-

Reagent Addition: Add urea or 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to the appropriate temperature and maintain for a sufficient duration to ensure complete cyclization. The specific temperature and time will depend on the chosen reagent and solvent system.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purification: Wash the crude product with water and a suitable organic solvent to remove any unreacted starting materials and by-products. The resulting 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be dried and used in the subsequent step without further purification if of sufficient purity.

Part 2: Chlorination to this compound

The second stage involves the conversion of the benzimidazol-2-one to the desired 2-chloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound [2]

-

Reagent Addition: To a reaction vessel, add 20.0 g of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. At room temperature (25-30°C), add 120 ml of phosphorus oxychloride and stir the mixture.

-

Heating: Heat the reaction mixture to a temperature of 85-95°C and maintain with stirring to facilitate the chlorination reaction.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to 25-30°C. In a separate vessel, prepare 400 ml of pre-cooled water (0-5°C). Carefully and slowly add the reaction mixture to the cold water with vigorous stirring. This quenching step is exothermic and should be performed with caution.

-

Isolation of Crude Product: The product will precipitate out of the aqueous solution. Filter the solid and wash it thoroughly with water.

-

Neutralization and Final Product Isolation: To the obtained solid, add an aqueous sodium carbonate solution at 25-30°C and stir. This step neutralizes any remaining acidic components. Filter the solid product, wash it with water, and dry to obtain this compound. The reported yield for this process is 15.81 g[2].

| Step | Key Reagents | Temperature (°C) | Yield | Reference |

| Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | 4,5-dichloro-1,2-phenylenediamine, Urea/CDI | Varies | High | [2] |

| Chlorination | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, POCl₃ | 85-95 | ~79% | [2] |

Alternative Synthesis Pathway: From 4,5-dichloro-o-phenylenediamine via Diazotization

An alternative and elegant pathway to this compound starts with the commercially available 4,5-dichloro-o-phenylenediamine and proceeds through a 2-amino intermediate.

Logical Flow of the Diazotization Pathway

Caption: Diazotization pathway for this compound synthesis.

Part 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole

The cyclization of o-phenylenediamines with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles. This approach is favored for its efficiency in forming the imidazole ring.

Conceptual Experimental Protocol: Synthesis of 2-amino-5,6-dichlorobenzimidazole

-

Reaction Setup: Dissolve 4,5-dichloro-o-phenylenediamine in a suitable solvent, such as an alcohol or an aqueous acidic solution.

-

Reagent Addition: Add a solution of cyanogen bromide to the reaction mixture, controlling the temperature as the reaction may be exothermic.

-

Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The product can then be precipitated by adjusting the pH of the solution and isolated by filtration.

Part 2: Diazotization and Chlorination

The transformation of the 2-amino group to a chloro group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by the introduction of the chloro substituent using a copper(I) chloride catalyst.

Conceptual Experimental Protocol: Diazotization to this compound

-

Diazotization: Suspend 2-amino-5,6-dichlorobenzimidazole in a cold aqueous solution of a strong acid, such as hydrochloric acid. Cool the suspension to 0-5°C.

-

Nitrite Addition: Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride mixture.

-

Reaction and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases. The product, this compound, can then be isolated by extraction or filtration, followed by purification techniques such as recrystallization or column chromatography.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple synthetic routes. The chlorination of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one offers a direct and high-yielding pathway with detailed experimental procedures available. The alternative route via diazotization of 2-amino-5,6-dichlorobenzimidazole presents a classic and versatile method for the introduction of the 2-chloro substituent.

The choice of synthetic pathway will depend on factors such as the availability of starting materials, scalability, and safety considerations. Further research into optimizing reaction conditions, exploring greener solvents, and developing catalytic methods will continue to enhance the efficiency and sustainability of this compound synthesis, thereby facilitating the development of novel therapeutics based on this important scaffold.

References

An In-depth Technical Guide to the Biological Activity of 2,5,6-Trichloro-1H-benzimidazole

Foreword: Unveiling the Potential of a Core Scaffold

For researchers, scientists, and drug development professionals, the journey from a core chemical scaffold to a clinically viable therapeutic is both an art and a science. It is a process of meticulous investigation, structural refinement, and a deep understanding of the intricate dance between a molecule and its biological targets. This guide delves into the biological activity of one such scaffold: 2,5,6-Trichloro-1H-benzimidazole . While much of the scientific literature has, for valid reasons, pivoted towards its more decorated derivatives, a foundational understanding of the parent compound is paramount. It is in the nuanced biological profile of this core structure that we find the rationale for its evolution into more potent and selective agents. This document aims to provide a comprehensive technical overview, grounded in experimental evidence, to illuminate the therapeutic potential and developmental trajectory of this halogenated benzimidazole.

The Benzimidazole Core: A Privileged Structure in Medicinal Chemistry

The benzimidazole moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile scaffold have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4] The addition of halogen atoms to the benzene ring, as in the case of this compound, significantly modulates its electronic properties, lipophilicity, and potential for interaction with target proteins, thereby influencing its biological activity.

Intrinsic Biological Activity of this compound: A Double-Edged Sword

Direct investigations into the biological effects of the parent heterocycle, this compound, have revealed a profile characterized by modest antiviral activity coupled with significant cytotoxicity. This duality is a common challenge in early-stage drug discovery, where the initial promise of a compound is often tempered by off-target effects.

Antiviral Activity: A Glimmer of Potential

Early studies exploring the antiviral potential of benzimidazole derivatives reported that this compound exhibited weak activity against two significant human pathogens: human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[5] This finding was noteworthy as it established the core scaffold as having some level of intrinsic antiviral properties, providing a solid starting point for medicinal chemistry efforts.

The Challenge of Cytotoxicity

A critical observation from these initial studies was that the antiviral activity of this compound was not well-separated from its cytotoxic effects. The compound was found to be toxic to uninfected human foreskin fibroblasts (HFF) and KB cells at concentrations similar to those required for antiviral activity.[5] This lack of a therapeutic window is a significant hurdle, as an effective antiviral agent must be capable of inhibiting viral replication without causing undue harm to the host cells.

The Rationale for Derivatization: Enhancing Potency and Selectivity

The modest activity and associated cytotoxicity of the parent compound provided a clear impetus for structural modification. The primary goal of these derivatization efforts was to enhance the desired biological activity while simultaneously reducing off-target toxicity. A pivotal strategy in this endeavor was the addition of a ribofuranosyl moiety to the benzimidazole core, leading to the synthesis of nucleoside analogs.

2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB): A Case Study in Successful Optimization

A prime example of the success of this approach is the ribonucleoside derivative, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB). In marked contrast to its parent heterocycle, TCRB demonstrated significantly more potent and selective activity against HCMV.[5]

| Compound | Target Virus | Antiviral Activity (IC₅₀) | Cytotoxicity (HFF and KB cells) |

| This compound | HCMV, HSV-1 | Weak | Observed in the same dose range as antiviral activity[5] |

| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | HCMV | 42 µM[5] | Observed in the same dose range as antiviral activity[5] |

| HSV-1 | 30 µM[5] | ||

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 µM (plaque assay), 1.4 µM (yield assay)[5] | Little to no cytotoxicity observed at concentrations up to 100 µM[5] |

| HSV-1 | 102 µM (plaque assay)[5] |

The data clearly illustrates that the addition of the ribose sugar dramatically improved the therapeutic index of the benzimidazole scaffold against HCMV. This enhancement is likely due to several factors, including altered cellular uptake, metabolic activation by viral or cellular kinases, and a more specific interaction with the viral target.

Experimental Protocols: A Framework for Investigation

The evaluation of the biological activity of compounds like this compound and its derivatives relies on a series of well-established in vitro assays.

Antiviral Activity Assays

A standard workflow for assessing antiviral activity involves the following steps:

Caption: A generalized workflow for in vitro antiviral activity screening.

Step-by-Step Methodology:

-

Cell Culture: Human foreskin fibroblasts (HFF) or other susceptible cell lines are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known titer of the virus (e.g., HCMV) for a specified period to allow for viral adsorption.

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (e.g., this compound) is then added to the wells.

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically several days for HCMV).

-

Assay Endpoint: The antiviral effect is quantified. This can be done through various methods:

-

Plaque Reduction Assay: Cells are stained, and the number of viral plaques (zones of cell death) is counted. The concentration of the compound that reduces the plaque number by 50% is the IC₅₀.

-

Yield Reduction Assay: The amount of infectious virus produced in the supernatant of the treated cells is quantified by titrating the supernatant on fresh cell monolayers. The concentration that reduces the viral yield by 90% (IC₉₀) is determined.

-

-

Data Analysis: The dose-response data is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.

Cytotoxicity Assays

To determine the therapeutic window, it is essential to assess the toxicity of the compound in uninfected cells.

Step-by-Step Methodology:

-

Cell Seeding: Uninfected HFF or KB cells are seeded into multi-well plates at a specific density.

-

Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the antiviral assays.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a variety of methods, such as:

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

-

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined.

Broader Biological Context and Future Directions

While the direct antiviral application of this compound is limited by its cytotoxicity, the broader class of 2,5,6-trisubstituted benzimidazoles has shown promise in other therapeutic areas, notably as antitubercular agents targeting the FtsZ protein.[6][7] This highlights the versatility of the benzimidazole scaffold and the potential for discovering novel biological activities through systematic structural modifications.

Future research on this compound and its analogs could explore:

-

Mechanism of Cytotoxicity: Elucidating the precise molecular mechanisms by which the parent compound exerts its cytotoxic effects could inform the design of derivatives that avoid these off-target interactions.

-

Alternative Therapeutic Applications: Screening against a broader range of biological targets, including kinases and other enzymes, may reveal novel therapeutic opportunities.

-

Synergistic Combinations: Investigating the potential for synergistic effects when used in combination with other antiviral or anticancer agents could be a fruitful avenue of research.

Conclusion

References

- 1. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]

- 2. isca.me [isca.me]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCRIS [gcris.pau.edu.tr]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold and the Rise of a Potent Kinase Inhibitor

An In-Depth Technical Guide to the Mechanism of Action of 2,5,6-Trichloro-1H-benzimidazole

The benzimidazole scaffold, a bicyclic compound formed from the fusion of benzene and imidazole, represents a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, leading to its incorporation into numerous pharmacologically active agents with anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound (TCBI) is a halogenated derivative within this class, designed to exhibit enhanced biological activity. This guide elucidates the core mechanism of action for TCBI and its analogs, focusing on its role as a potent inhibitor of Protein Kinase CK2, a master regulator of cellular homeostasis. We will explore the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these effects, providing a comprehensive resource for researchers in oncology and drug development.

Part 1: The Primary Molecular Target: Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase essential for cell viability.[4] Unlike most kinases, which are tightly regulated, CK2 is considered constitutively active, positioning it as a critical node in maintaining cellular processes. Its role is profoundly pleiotropic, with over 300 identified protein substrates, influencing signal transduction, gene expression, cell cycle progression, and, most critically, the suppression of apoptosis.[4][5]

The CK2 holoenzyme typically exists as a tetramer, composed of two catalytic subunits (α and/or α') and two regulatory β subunits. Elevated levels of CK2 are a hallmark of many cancers, where its persistent activity promotes cell proliferation and protects malignant cells from programmed cell death, making it a prime therapeutic target.[6][7]

Part 2: The ATP-Competitive Mechanism of Inhibition

Halogenated benzimidazoles, the class to which TCBI belongs, function primarily as ATP-competitive inhibitors of CK2.[4][8] This mechanism involves the inhibitor molecule directly competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic pocket. The chlorine atoms on the TCBI benzene ring enhance its affinity for the hydrophobic regions of the ATP-binding site, while the benzimidazole core mimics the adenine base of ATP, effectively blocking the enzyme's ability to transfer phosphate groups to its substrates.

This mode of action is characteristic of many well-studied analogs, such as 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and 4,5,6,7-Tetrabromobenzotriazole (TBB), which were foundational in establishing the therapeutic potential of this inhibitor class.[4][9]

Caption: ATP-competitive inhibition of CK2 by TCBI.

Quantitative Analysis of Inhibitory Potency

While specific IC50 values for this compound are not prominently available in foundational literature, the potency of its class is well-documented. Halogenated benzimidazoles and benzotriazoles consistently demonstrate low micromolar to nanomolar inhibition of CK2 and potent cytotoxic effects on cancer cell lines.

| Compound Name | Type | Target | IC50 / Ki | Cell Line Cytotoxicity (IC50) |

| DRB | Benzimidazole | CK2 | Ki: 23 µM[9] | Not specified |

| TBB | Benzotriazole | CK2 | IC50: 0.5 µM | Induces apoptosis[4] |

| DMAT | Benzimidazole | CK2 | Potent inhibitor[10] | Induces apoptosis[10] |

| CX-4945 (Silmitasertib) | Indoloquinazoline | CK2 | IC50: 1 nM[5][11] | Varies (low µM)[4] |

| CK2 inhibitor 2 | Benzimidazole Analog | CK2 | IC50: 0.66 nM[12] | HCT-116: 3.07 µM; PC-3: 4.53 µM[12] |

| Benzimidazole Derivative 5 | Benzimidazole | - | - | MCF-7: 17.8 µg/mL; DU-145: 10.2 µg/mL[13] |

Part 3: Cellular Ramifications of CK2 Inhibition

By blocking CK2 activity, TCBI triggers a cascade of downstream events that shift the cellular balance from survival and proliferation towards growth arrest and death.

Induction of Apoptosis

CK2 is a key suppressor of apoptosis. It phosphorylates and inactivates pro-apoptotic proteins such as the BH3-only protein Bid and directly inhibits caspases. Inhibition of CK2 by TCBI lifts this protective shield, initiating apoptosis through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: Reduced phosphorylation of Bid allows its cleavage into tBid, which triggers mitochondrial outer membrane permeabilization, releasing cytochrome c and activating the caspase cascade.

-

Caspase Activation: CK2 inhibition removes the suppressive phosphorylation on caspases (e.g., caspase-9 and caspase-3), leading to their activation and the execution of the apoptotic program.[6] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[14]

Cell Cycle Arrest

CK2 plays a vital role in driving the cell cycle, particularly through the G1/S and G2/M transitions. Benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[13][15] This is achieved by disrupting the CK2-dependent regulation of key cell cycle proteins, such as:

-

p21 and p53: CK2 inhibition can lead to the stabilization of tumor suppressor proteins like p53 and the upregulation of cyclin-dependent kinase inhibitors like p21.

-

Cyclin B1: Disruption of the Cyclin B1/CDK1 complex, which is critical for mitotic entry, is another mechanism by which these inhibitors can induce G2/M arrest.[15]

Caption: Downstream effects of CK2 inhibition by TCBI.

Part 4: Experimental Validation Protocols

The mechanistic claims described above are validated through a series of robust, standardized biochemical and cell-based assays.

Protocol 1: In Vitro CK2 Kinase Assay

This assay directly measures the ability of TCBI to inhibit the enzymatic activity of recombinant CK2.

Objective: To determine the IC50 value of TCBI against human recombinant CK2α.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM MgCl₂, 6 mM 2-mercaptoethanol).[8]

-

Prepare a stock solution of a specific CK2 peptide substrate (e.g., RRRADDSDDDDD).

-

Prepare a solution of [γ-³²P]ATP with a known specific activity.

-

Serially dilute TCBI in DMSO to create a range of concentrations (e.g., 0.01 µM to 50 µM).[8]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, a fixed amount of recombinant human CK2α (e.g., 1 pmol), and the peptide substrate.[8]

-

Add the serially diluted TCBI or DMSO (vehicle control) to the respective tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Termination:

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed at 37°C for a fixed time (e.g., 10 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

-

Data Acquisition and Analysis:

-

Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each TCBI concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of TCBI on cancer cells.

Objective: To determine the concentration-dependent effect of TCBI on the viability of a cancer cell line (e.g., HCT-116).[14]

Methodology:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of TCBI (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Part 5: Selectivity and Future Directions

While potent against CK2, many benzimidazole derivatives exhibit activity against other kinases, such as PIM, DYRK, and PKD.[8] This off-target activity is a critical consideration in drug development, as it can contribute to both therapeutic efficacy and potential toxicity. For instance, the highly studied CK2 inhibitor CX-4945 also shows strong inhibition of CLK2.[11] Future research will focus on modifying the benzimidazole scaffold to enhance selectivity for CK2, thereby improving the therapeutic window and minimizing off-target effects. The continued exploration of this chemical space holds significant promise for developing next-generation anticancer agents that precisely target the CK2 signaling axis.

References

- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 7. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | MDPI [mdpi.com]

- 10. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5,6-Trichloro-1H-benzimidazole Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for effective interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has resulted in a number of successful therapeutic agents, including the antiulcer medication omeprazole and the anthelmintic drug albendazole. Within this diverse chemical family, halogenated benzimidazoles, particularly those with multiple chlorine substitutions, have garnered significant interest for their potent and often selective biological effects.

This technical guide focuses on the 2,5,6-trichloro-1H-benzimidazole core and its derivatives. The introduction of chlorine atoms into the benzimidazole ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance binding affinity to target proteins and improve metabolic stability. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on antiviral and anticancer applications, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Physicochemical Properties of the this compound Core

While extensive data on the parent this compound is not widely available, we can infer its properties from closely related analogues. For instance, the methylated derivative, 2,5,6-trichloro-1-methyl-1H-benzimidazole, has a molecular formula of C₈H₅Cl₃N₂ and a molar mass of 235.5 g/mol .[3] The trichloro-substitution pattern is expected to significantly increase the lipophilicity of the molecule compared to unsubstituted benzimidazole, which can have profound implications for its pharmacokinetic profile, including cell membrane permeability and distribution. The electron-withdrawing nature of the chlorine atoms also influences the acidity of the N-H proton, which can affect its interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization typically follows a well-established synthetic route for benzimidazoles, primarily the Phillips-Ladenburg reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the title compounds, 4,5-dichloro-1,2-phenylenediamine serves as a key starting material.

Rationale for Synthetic Choices

The choice of reactants and conditions is critical for achieving high yields and purity.

-

Starting Materials: 4,5-dichloro-1,2-phenylenediamine is the logical precursor for the 5,6-dichloro substitution pattern on the benzene ring of the benzimidazole. The choice of the carboxylic acid or aldehyde will determine the substituent at the 2-position.

-

Catalysts and Solvents: The condensation reaction is often catalyzed by acids. The choice of solvent is also important, with polar solvents like ethanol often providing good results.[4] Modern synthetic approaches often employ microwave irradiation to reduce reaction times and improve yields.[5]

-

N-1 Derivatization: The N-1 position of the benzimidazole core can be readily alkylated or arylated using a suitable halide in the presence of a base. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

Experimental Protocol: Synthesis of a 2-Substituted-5,6-dichloro-1H-benzimidazole

This protocol describes a general procedure for the synthesis of a 2-substituted-5,6-dichloro-1H-benzimidazole, which can be adapted for the synthesis of the 2,5,6-trichloro analogue by using an appropriate 2-chloro carboxylic acid derivative.

Step 1: Condensation to form the 2-substituted-5,6-dichlorobenzimidazole

-

In a round-bottom flask, combine 4,5-dichloro-o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

-

Add a catalytic amount of a suitable acid, such as polyphosphoric acid (PPA).

-

Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and carefully pour it into a beaker containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid.

-

Stir the mixture until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: N-Alkylation of the Benzimidazole Core

-

To a solution of the 2-substituted-5,6-dichlorobenzimidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the N-alkylated product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzimidazole ring.[6][7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[8]

-

Melting Point: The melting point is a useful indicator of the purity of the synthesized compounds.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents.

Antiviral Activity

Certain ribosylated polyhalogenated benzimidazoles are potent and selective inhibitors of human cytomegalovirus (HCMV) replication at non-toxic concentrations.[9] The 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) is a well-studied example that demonstrates significant activity against HCMV.[10]

Mechanism of Action: While the exact mechanism of action for many antiviral benzimidazoles is still under investigation, some have been shown to inhibit viral RNA-dependent RNA polymerase, leading to mutagenesis and suppression of viral replication. Others may interfere with viral entry or other stages of the viral life cycle.

Quantitative Data: The antiviral activity of these compounds is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell-based assays.

| Compound | Virus | EC₅₀/IC₅₀ (µM) | Cell Line | Reference |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 | HFF | [10] |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | ~0.7 | HFF | [10] |

| 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | - | [11] |

| 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | - | [11] |

| 5'-deoxy-5'-fluoro-TCRB | HCMV | 0.5 | HFF | [12] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[13]

-

Cell Seeding: Seed a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the prepared compound dilutions to the respective wells. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 per well).

-

Overlay: After a 1-2 hour adsorption period, remove the inoculum and add an overlay medium (e.g., containing 1.2% methylcellulose) with the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[14][15] Halogenated benzimidazoles, in particular, have shown potent cytotoxicity against a range of cancer cell lines.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[16][17] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The benzimidazole scaffold can bind to the colchicine binding site on β-tubulin.

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

-

Enzyme Inhibition:

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90, playing a role in cell motility and protein stability.

Caption: Multiple anticancer mechanisms of benzimidazole derivatives.

-

Quantitative Data: The anticancer activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole-triazole hybrids | HCT-116 | 11.72 - 18.31 | [18] |

| MCF-7 | 14.69 - 18.31 | [18] | |

| N-substituted 6-chloro-benzimidazoles | A549 | 4.56 - 7.34 | [19] |

| Benzimidazole Carboxamides | SK-Mel-28 | 2.55 - 17.89 | [16] |

| N-phenyl-1,2,4-triazole benzimidazoles | MCF-7 | 1.29 - 4.30 | [20] |

| A-549 | 3.18 - 5.80 | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight. The choice of cell line should be based on the specific cancer type being targeted and the expression of relevant biomarkers.[22][23]

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value, the concentration that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core.

-

Position 2: The substituent at the 2-position significantly influences the activity. For antiviral activity against HCMV, a chloro or bromo group at this position appears to be beneficial.[9] In some anticancer derivatives, a substituted phenyl ring at this position is crucial for activity.

-

Positions 5 and 6: The dichloro substitution at the 5 and 6 positions is a common feature in many potent antiviral and anticancer benzimidazoles. This substitution pattern likely enhances the lipophilicity and electronic properties of the molecule, leading to improved target engagement.

-

Position N-1: The substituent at the N-1 position can be varied to modulate the compound's pharmacokinetic properties and target interactions. For antiviral activity, ribosylation at this position has proven to be highly effective. For anticancer activity, the introduction of various alkyl or substituted benzyl groups can significantly impact potency.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as antiviral and anticancer agents, coupled with their synthetic tractability, makes them an attractive area for further research and development. Future efforts in this field should focus on:

-

Lead Optimization: Systematic modification of the substituents at the N-1, C-2, and other available positions to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Benzimidazole, 2,5,6-trichloro-1-methyl- [chembk.com]

- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. nveo.org [nveo.org]

- 15. benchchem.com [benchchem.com]

- 16. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]

- 18. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

The Antiviral Potential of 2,5,6-Trichloro-1H-benzimidazole and its Derivatives: A Technical Guide

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, 2,5,6-trichloro-1H-benzimidazole and its derivatives have emerged as a noteworthy class of antiviral agents. This technical guide provides an in-depth exploration of the antiviral spectrum of these compounds, with a particular focus on the well-studied ribonucleoside derivative, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB). We will delve into the known mechanisms of action, summarize the spectrum of susceptible viruses, and present key experimental data. Furthermore, this guide will furnish researchers with detailed protocols for essential antiviral assays and visualize complex biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising class of antiviral compounds.

Introduction: The Benzimidazole Core in Antiviral Drug Discovery

The quest for novel antiviral agents is a continuous and critical endeavor in human and veterinary medicine. The ability of viruses to rapidly evolve and develop resistance to existing therapies necessitates the exploration of new chemical scaffolds with unique mechanisms of action. The benzimidazole nucleus, a bicyclic aromatic heterocycle, has proven to be a versatile pharmacophore, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anthelmintic, antiulcer, and antihypertensive agents.

In the realm of virology, benzimidazole derivatives have demonstrated a broad spectrum of activity against both RNA and DNA viruses.[1] The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties.[2][3] This guide focuses specifically on this compound and its derivatives, compounds that have shown significant promise, particularly against herpesviruses.

While the parent heterocycle, 2,5,6-trichlorobenzimidazole, has exhibited weak activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), this activity was not well-separated from cytotoxicity.[4] However, the addition of a ribofuranosyl moiety to create 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) dramatically enhances its antiviral potency and selectivity, making it a valuable lead compound for further development.[4]

Antiviral Spectrum and Potency

The antiviral activity of 2,5,6-trichlorobenzimidazole and its derivatives has been primarily evaluated against herpesviruses, with notable efficacy against Human Cytomegalovirus (HCMV).

Activity Against DNA Viruses

The most significant antiviral activity of this class of compounds has been observed against HCMV, a major cause of morbidity and mortality in immunocompromised individuals.

Table 1: In Vitro Antiviral Activity of 2,5,6-Trichlorobenzimidazole Derivatives against DNA Viruses

| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |

| This compound | HCMV | HFF | Plaque Reduction | 3-40 | 10-100 | Low | [4][5] |

| This compound | HSV-1 | HFF | Plaque Reduction | 50-90 | 10-100 | Low | [4][5] |

| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | HFF | Plaque Reduction | 2.9 | >100 | >34.5 | [4] |

| TCRB | HSV-1 | HFF | Plaque Reduction | 102 | >100 | ~1 | [4] |

| 5'-modified TCRB derivatives | HCMV | HFF | Plaque/Yield Reduction | 0.5 - 14.2 | >100 (for some) | Variable | [6] |

| BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) | HCMV | HFF | Plaque Reduction | ~0.7 | >100 | >142 | [4] |

HFF: Human Foreskin Fibroblast

As evidenced in Table 1, the ribonucleoside derivative TCRB demonstrates potent and selective inhibition of HCMV replication.[4] Further structure-activity relationship (SAR) studies have shown that modifications at the 5'-position of the ribose moiety can be tolerated without loss of anti-HCMV activity, and in some cases, can even enhance potency.[6] Notably, replacing the 2-chloro substituent with bromine (BDCRB) resulted in a four-fold increase in activity against HCMV.[4] In contrast to its potent anti-HCMV activity, TCRB is only weakly active against HSV-1.[4]

The parent compound, this compound, shows some activity against both HCMV and HSV-1, but its low selectivity index makes it a less attractive candidate for therapeutic development.[4][5]

Activity Against RNA Viruses

While the primary focus of research has been on DNA viruses, the broader benzimidazole class has shown activity against a range of RNA viruses, including Hepatitis C Virus (HCV) and Coxsackie B5 virus.[7] However, specific data on the activity of this compound or its direct derivatives against a wide range of RNA viruses is limited in the currently available literature. The diverse mechanisms of action exhibited by benzimidazoles suggest that screening this specific chlorinated subclass against various RNA viruses could be a fruitful area for future research.

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

Benzimidazole derivatives employ diverse strategies to inhibit viral replication, often targeting specific viral enzymes or processes.[2][8]

Inhibition of Viral DNA Maturation and Processing

A key mechanism of action for TCRB and its analogue BDCRB against HCMV is the inhibition of viral DNA maturation.[9] Following replication, the HCMV genome exists as long concatemers of viral DNA. These concatemers must be cleaved into monomeric, genome-length units to be packaged into new virions. TCRB and BDCRB block this crucial processing step.[9] This leads to an accumulation of high-molecular-weight viral DNA and prevents the formation of infectious progeny.

Caption: Mechanism of HCMV DNA Maturation Inhibition by TCRB.

Allosteric Inhibition of Viral Polymerases

Other benzimidazole derivatives have been shown to act as allosteric inhibitors of viral RNA-dependent RNA polymerases (RdRp).[7][10] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[7] This mechanism has been particularly well-characterized for benzimidazole-based inhibitors of the HCV NS5B polymerase.[7][10] While this specific mechanism has not been definitively established for this compound against RNA viruses, it represents a plausible avenue of investigation given the known activities of the broader benzimidazole class.

Other Potential Mechanisms

The diverse antiviral activities of benzimidazoles suggest that other mechanisms may also be at play. These could include:

-

Inhibition of viral entry: Some compounds can interfere with the attachment of viruses to host cell receptors or block the fusion of viral and cellular membranes.[11]

-

Disruption of viral assembly: The formation of new viral particles is a complex process that can be targeted by small molecules.[12]

-

Interference with host cell factors: Some antiviral agents act by modulating host cell pathways that are essential for viral replication.

Further research is needed to fully elucidate the complete mechanistic profile of this compound and its derivatives.

Experimental Protocols for Antiviral Evaluation

The following protocols provide standardized methods for assessing the antiviral activity of compounds like this compound.

Plaque Reduction Assay

This is a classic and widely used method to determine the inhibitory effect of a compound on viral replication by quantifying the reduction in the formation of viral plaques.[9][13]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts for HCMV) in 6-well or 12-well plates.[9] Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate solvent and then in cell culture medium.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU] per well).

-

Compound Treatment: After a viral adsorption period (typically 1-2 hours), remove the viral inoculum and add the medium containing the different concentrations of the test compound.

-

Overlay: Add a semi-solid overlay (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[13]

-

Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 7-14 days for HCMV).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) that stains viable cells.[9] Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) can be calculated by plotting the percentage of plaque reduction against the compound concentration.

References

- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A coronavirus assembly inhibitor that targets the viral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2,5,6-Trichloro-1H-benzimidazole: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs. Among its halogenated derivatives, 2,5,6-trichloro-1H-benzimidazole (TCB) has emerged as a privileged structure, exhibiting potent antiviral and kinase inhibitory activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TCB and its analogs. We will dissect the intricate interplay between chemical modifications and biological activity, offering insights into the rational design of next-generation therapeutics targeting viral infections and proliferative diseases. This guide will delve into the mechanistic basis of TCB's action, supported by quantitative data, detailed experimental protocols, and molecular modeling visualizations, to empower researchers in their drug discovery endeavors.

Introduction: The Versatile Benzimidazole Core

The benzimidazole ring system, a fusion of benzene and imidazole, is a recurring motif in a vast array of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors. The inherent versatility of the benzimidazole scaffold, which allows for substitutions at multiple positions, has made it a fertile ground for the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]

This compound (TCB) represents a key subclass of halogenated benzimidazoles that has garnered significant attention for its pronounced biological effects. The presence and positioning of the chlorine atoms on the benzene ring, coupled with the potential for substitution at the N1- and C2-positions, provide a rich landscape for SAR exploration. This guide will focus on two primary areas where TCB derivatives have shown exceptional promise: as inhibitors of human cytomegalovirus (HCMV) and as modulators of protein kinase activity, particularly targeting Casein Kinase 2 (CK2).

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

Human cytomegalovirus, a member of the herpesvirus family, can cause severe and life-threatening infections in immunocompromised individuals and newborns.[3] The ribonucleoside of TCB, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), has been identified as a potent and selective inhibitor of HCMV replication.[4] Unlike many nucleoside analogs that target viral DNA synthesis, TCRB and its close analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), act through a distinct mechanism by inhibiting the processing and packaging of viral DNA.[5] This unique mode of action makes them attractive candidates for overcoming resistance to conventional antiviral therapies.

Structure-Activity Relationship of TCRB Analogs against HCMV

Systematic modifications of the TCRB scaffold have provided crucial insights into the structural requirements for potent anti-HCMV activity.

The nature and position of halogen substituents on the benzimidazole ring are critical for antiviral potency.

-

C2-Position: Substitution at the 2-position significantly influences activity. Replacing the 2-chloro group of TCRB with a bromine atom (to give BDCRB) results in a four-fold increase in anti-HCMV activity without a significant change in cytotoxicity.[4] However, further increasing the size of the halogen to iodine or introducing an amino group at this position leads to a marked decrease in activity.[4] This suggests that a halogen of a specific size and electronegativity at the C2-position is optimal for interaction with the viral target.

-

C5- and C6-Positions: The dichlorination pattern at the 5- and 6-positions is a key feature for potent activity. The parent compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), is only weakly active against HCMV and exhibits significant cytotoxicity.[4] The addition of the 2-chloro group in TCRB dramatically enhances antiviral potency and selectivity. Studies on 2-chloro-5,6-dihalobenzimidazole ribonucleosides have established an order of anti-HCMV activity as I ≈ Br ≈ Cl >> F > H = CH3.[6] However, cytotoxicity also increases with heavier halogens (I > Br > Cl), making TCRB a compound with a favorable therapeutic index.[6]

Table 1: Anti-HCMV Activity of C2- and C5/C6-Modified Benzimidazole Ribonucleosides

| Compound | R2 | R5 | R6 | IC50 (µM) vs. HCMV[1][4][6] |

| DRB | H | Cl | Cl | 42 |

| TCRB | Cl | Cl | Cl | 2.9 |

| BDCRB | Br | Cl | Cl | ~0.7 |

| 2-Iodo analog | I | Cl | Cl | Weakly active |

| 2-Amino analog | NH2 | Cl | Cl | Weakly active |

| 2-Chloro-5,6-dibromo analog | Cl | Br | Br | ~4 |

| 2-Chloro-5,6-diiodo analog | Cl | I | I | ~2 |

| 2-Chloro-5,6-difluoro analog | Cl | F | F | Inactive |

The ribose sugar at the N1-position is crucial for potent and selective anti-HCMV activity, as the aglycone TCB is significantly less active and more cytotoxic.[4] However, the viral target appears to tolerate a range of modifications at the 5'-position of the ribose ring.

-